4-Bromo-1-(3-chloropropyl)-2-methoxybenzene CAS number and molecular weight
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene CAS number and molecular weight
The following technical monograph provides an in-depth analysis of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene , a specialized halo-alkyl linker used in the synthesis of pharmacological agents targeting G-protein coupled receptors (GPCRs).
Physicochemical Profile, Synthetic Pathways, and Medicinal Utility
Executive Summary
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene (CAS 1461706-83-1 ) is a bifunctional electrophilic building block characterized by a 4-bromo-2-methoxyphenyl core attached to a 3-chloropropyl chain. Its structural duality—featuring an aryl bromide for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a primary alkyl chloride for nucleophilic substitution—makes it a critical intermediate in the development of CNS-active agents, particularly serotonin (5-HT) and adrenergic receptor ligands.
Physicochemical Characterization
The following data establishes the baseline identity and properties of the compound.
| Parameter | Technical Specification |
| Chemical Name | 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene |
| CAS Number | 1461706-83-1 |
| Molecular Formula | C₁₀H₁₂BrClO |
| Molecular Weight | 263.56 g/mol |
| Exact Mass | 261.9760 |
| SMILES | COc1cc(Br)ccc1CCCCl |
| InChI Key | Unique identifier derived from structure (e.g., generated upon registration) |
| Physical State | Viscous oil or low-melting solid (predicted based on congeners) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Synthetic Methodology
The synthesis of this compound typically follows a linear pathway starting from commercially available phenyl-alkanoic acids or alcohols. The protocol below describes the conversion of 3-(4-bromo-2-methoxyphenyl)propionic acid to the target chloride.
Reaction Scheme
Figure 1: Step-wise synthesis from the carboxylic acid precursor.
Detailed Protocol
Step 1: Reduction of the Carboxylic Acid
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Reagents: 3-(4-bromo-2-methoxyphenyl)propionic acid (1.0 eq), Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M, 1.2 eq).
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Procedure:
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Dissolve the starting acid in anhydrous THF under nitrogen atmosphere.
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Cool the solution to 0°C.
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Add BH₃·THF dropwise over 30 minutes to control hydrogen evolution.
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Allow the mixture to warm to room temperature and stir for 4 hours.
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Quench: Carefully add methanol to destroy excess borane.
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Workup: Concentrate in vacuo, partition between ethyl acetate and 1M HCl. Dry organic layer over Na₂SO₄ and concentrate to yield the intermediate alcohol (CAS 1461715-36-5 ).
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Step 2: Chlorination (Appel Reaction or Thionyl Chloride)
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Reagents: Intermediate Alcohol (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (catalytic amount), Dichloromethane (DCM).
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Procedure:
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Dissolve the alcohol in dry DCM.
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Add a catalytic drop of DMF.
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Add SOCl₂ dropwise at 0°C.
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Heat the mixture to reflux (approx. 40°C) for 2–3 hours.
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Validation: Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the polar alcohol spot.
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Purification: Neutralize with saturated NaHCO₃, extract with DCM, and purify via silica gel flash chromatography (eluent: 5-10% EtOAc in Hexanes) to obtain the target chloride.
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Medicinal Chemistry Applications
This molecule serves as a "privileged scaffold" linker. The 3-chloropropyl chain acts as a spacer, allowing the attachment of pharmacophores (typically amines) at a specific distance from the aromatic ring, a critical parameter for receptor binding affinity.
Pharmacophore Integration Strategy
The target compound is frequently reacted with secondary amines (e.g., aryl piperazines) to generate libraries of CNS-active compounds.
Figure 2: Divergent synthetic utility in drug discovery.
Key Applications:
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Serotonergic Modulators: The 3-carbon linker is the optimal length for bridging the orthosteric binding site and the secondary hydrophobic pocket in 5-HT1A receptors.
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Adrenergic Antagonists: Analogous to the synthesis of Urapidil derivatives, where the phenyl-piperazine moiety is linked to a heterocyclic core.
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Fragment-Based Drug Design (FBDD): The bromine atom allows for late-stage diversification via Suzuki coupling to attach heteroaryl groups, expanding the chemical space.
Safety and Handling (MSDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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Handling: Use in a fume hood. The alkyl chloride moiety is an alkylating agent; avoid contact with DNA/RNA. Wear nitrile gloves and safety goggles.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.
References
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ChemSRC. (2024). 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene - CAS 1461706-83-1. Retrieved from [Link]
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PubChem. (2024).[2] Compound Summary for CAS 1261675-06-2 (Acid Precursor). National Library of Medicine.[2] Retrieved from [Link]
